molecular formula C10H11N3O3S B2943204 Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate CAS No. 145694-86-6

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate

Cat. No. B2943204
M. Wt: 253.28
InChI Key: MQMVOCWCDBOYOM-UHFFFAOYSA-N
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Description

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 .


Synthesis Analysis

The synthesis of this compound involves the cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo . Another reaction that leads to the formation of this compound is the reaction of 2-hydrazino-7-methyl-5-ozo-5H-1,3,4-thiadiazolo .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3S/c1-3-16-9(15)5-7-12-13-8(14)4-6(2)11-10(13)17-7/h4-5,12H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The reactions of this compound involve the amino group with benzoyl chloride and chloroformates . The conditions of cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo have been found.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.28 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have demonstrated various methods for synthesizing novel heterocyclic derivatives using Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate as a key precursor. These methods involve cyclization reactions, condensations with different reagents, and the exploration of their reactivity towards various electrophilic and nucleophilic agents. For instance, Youssef et al. (2011) described the preparation and reactions of related heterocyclic systems, showcasing the compound's utility in generating biocidal properties against bacteria and fungi (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A., 2011). Similarly, Kukaniev et al. (1998) discussed the reactivity of the compound's active methylene group with carbon disulfide and phenyl isothiocyanate, leading to various 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives (Kukaniev, M. A., Shukurov, S., Khodzhibaev, Y., Kurbonova, N., & Bandaev, S. G., 1998).

Biological Activity Exploration

The synthesized heterocyclic derivatives of Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate have been evaluated for various biological activities, including antimicrobial, antifungal, and potential anticancer properties. For example, Szulczyk et al. (2017) investigated the in vitro antimicrobial and antiviral activities of novel heterocyclic derivatives against a range of microorganisms and HIV-1, demonstrating the compound's utility in medicinal chemistry (Szulczyk, D., Tomaszewski, P., Jóźwiak, M., Kozioł, A., Lis, T., Collu, D., Iuliano, F., & Struga, M., 2017).

Advanced Synthesis Techniques

Research has also focused on employing advanced synthesis techniques, such as ultrasonic-assisted synthesis and microwave-assisted synthesis, to improve the efficiency and yield of the heterocyclic derivatives. Darehkordi et al. (2015) utilized ultrasonic irradiation to synthesize dihydropyrimidinone derivatives, indicating a significant reduction in reaction time and improvement in yields (Darehkordi, A., & Ghazi, S., 2015). This highlights the compound's adaptability to modern synthetic methodologies.

Safety And Hazards

The compound is labeled as an irritant according to the available safety information . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-16-9(15)5-7-12-13-8(14)4-6(2)11-10(13)17-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMVOCWCDBOYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=O)C=C(N=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate

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